Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI)
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Overview
Description
Bicyclo[310]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI) is a bicyclic organic compound with a unique structure that includes an isopropyl group and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI) typically involves the use of specific starting materials and reaction conditions. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI) exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI) include other bicyclic compounds with different substituents or functional groups. Examples include:
- Bicyclo[3.1.0]hexane derivatives with different alkyl or aryl groups.
- Compounds with similar ring structures but different functional groups.
Uniqueness
The uniqueness of Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]-(9CI) lies in its specific combination of an isopropyl group and a methylene bridge, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Properties
CAS No. |
139757-63-4 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,3S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8-9,11H,3-5H2,1-2H3/t8-,9+,10+/m1/s1 |
InChI Key |
MDFQXBNVOAKNAY-UTLUCORTSA-N |
Isomeric SMILES |
CC(C)[C@@]12C[C@@H]1C(=C)[C@H](C2)O |
SMILES |
CC(C)C12CC1C(=C)C(C2)O |
Canonical SMILES |
CC(C)C12CC1C(=C)C(C2)O |
Synonyms |
Bicyclo[3.1.0]hexan-3-ol, 4-methylene-1-(1-methylethyl)-, [1S-(1alpha,3alpha,5alpha)]- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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